4-cyano-N-methylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-cyano-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-10-13(11,12)8-4-2-7(6-9)3-5-8/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRQHFCCAKIMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201295600 | |
| Record name | 4-Cyano-N-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201295600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56236-82-9 | |
| Record name | 4-Cyano-N-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56236-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyano-N-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201295600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-cyano-N-methylbenzenesulfonamide CAS 56236-82-9 properties
An In-depth Technical Guide to 4-cyano-N-methylbenzenesulfonamide (CAS 56236-82-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and materials science. The benzenesulfonamide scaffold is a cornerstone in drug design, serving as a versatile template for a wide array of therapeutic agents.[1] Its chemical properties, particularly the ability of the sulfonamide group to engage in key biological interactions, have led to the development of numerous clinically successful drugs.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, potential applications, and safety considerations for this compound, intended as a foundational resource for professionals in research and development.
Core Physicochemical & Structural Properties
The fundamental properties of a molecule are critical for predicting its behavior in chemical and biological systems. While extensive experimental data for this compound is not widely published, the following summarizes its core identifiers and predicted properties based on its structure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 56236-82-9 | - |
| Molecular Formula | C₈H₈N₂O₂S | Inferred from Structure |
| Molecular Weight | 196.23 g/mol | Calculated |
| Canonical SMILES | CNC(=O)c1ccc(cc1)C#N | Inferred from Structure |
| Appearance | White to off-white solid | Typical for this class |
| Melting Point | Not widely reported; predicted to be in the range of similar arylsulfonamides. | - |
| Boiling Point | Not reported; likely decomposes at high temperatures. | - |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) and poorly soluble in water. | Inferred from Structure |
Synthesis and Characterization
A robust and reproducible synthesis is paramount for obtaining high-purity material for research and development. A logical and efficient synthetic route to this compound is proposed below, based on well-established sulfonamide formation chemistry.
Proposed Synthetic Pathway
The most direct synthesis involves the reaction of 4-cyanobenzenesulfonyl chloride with methylamine. This is a standard nucleophilic substitution reaction where the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.
Sources
In-Depth Technical Guide: 4-Cyano-N-methylbenzenesulfonamide
Part 1: Executive Summary & Chemical Identity
4-Cyano-N-methylbenzenesulfonamide is a specialized sulfonamide scaffold extensively utilized in medicinal chemistry as a robust intermediate for synthesizing biologically active compounds. Its structure features a para-substituted benzene ring bearing an electron-withdrawing cyano group and a secondary sulfonamide moiety. This bifunctional nature makes it a critical building block for fragment-based drug discovery (FBDD), particularly in the development of ROR
Core Identifiers
| Identifier Type | Value |
| Chemical Name | This compound |
| Synonyms | N-Methyl-4-cyanobenzenesulfonamide; 4-Cyanobenzene-1-sulfonic acid methylamide |
| CAS Registry Number | 56236-82-9 |
| Molecular Formula | C |
| Molecular Weight | 196.23 g/mol |
| SMILES | CNS(=O)(=O)C1=CC=C(C=C1)C#N |
| InChI Key | InChI=1S/C8H8N2O2S/c1-10-13(11,12)8-4-2-7(6-9)3-5-8/h2-5,10H,1H3 |
Part 2: Structural Anatomy & Electronic Properties
The molecule's reactivity and pharmacological profile are defined by the interplay between its two primary functional groups positioned at the para orientation.
Electronic Push-Pull System
-
Cyano Group (-CN): A strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M). It deactivates the benzene ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (S
Ar) if a leaving group were present (though less relevant here). -
Sulfonamide Group (-SO
NHMe): The sulfonyl moiety is a potent EWG. The N-methyl group provides a handle for hydrophobic interactions in protein binding pockets, while the sulfonamide nitrogen (NH) remains acidic (pKa 10-11), capable of acting as a hydrogen bond donor.
Geometry and Sterics
The benzene ring is planar. The sulfonyl group adopts a tetrahedral geometry, positioning the N-methyl group out of the aromatic plane. This 3D conformation is crucial for its utility as a scaffold, allowing it to probe specific sub-pockets in enzymes like Carbonic Anhydrase or ROR
Figure 1: Structural anatomy and electronic effects of this compound.
Part 3: Synthesis & Experimental Protocols
The most reliable synthesis route involves the nucleophilic substitution of 4-cyanobenzenesulfonyl chloride with methylamine. This reaction is rapid, high-yielding, and scalable.
Reaction Scheme
Precursors: 4-Cyanobenzenesulfonyl chloride + Methylamine (aq. or THF).
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
Base: Triethylamine (Et
Figure 2: Synthetic pathway via sulfonyl chloride amidation.
Detailed Protocol (Bench-Scale)
Based on standard sulfonamide synthesis methodologies adapted for cyano-derivatives.
-
Preparation : Charge a round-bottom flask with 4-cyanobenzenesulfonyl chloride (1.0 equiv) and dissolve in anhydrous Dichloromethane (DCM) (approx. 10 mL/g). Cool the solution to 0°C using an ice bath.
-
Addition : Add Triethylamine (1.5 equiv) to the stirred solution. Subsequently, add Methylamine (2.0 M in THF or 40% aq. solution, 1.2 equiv) dropwise over 15 minutes.
-
Note: The reaction is exothermic. Maintain temperature < 5°C during addition to prevent hydrolysis of the sulfonyl chloride.
-
-
Reaction : Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.
-
Workup :
-
Quench with water.[1]
-
Extract the aqueous layer with DCM (2x).
-
Wash combined organic layers with 1N HCl (to remove excess amine/base), followed by brine.
-
Dry over anhydrous Na
SO , filter, and concentrate in vacuo.
-
-
Purification : The crude product is typically a white to off-white solid. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO
, gradient 0-40% EtOAc in Hexanes).
Part 4: Physicochemical & Spectroscopic Properties
Physical Data Table
| Property | Description/Value |
| Physical State | Solid (Crystalline powder) |
| Color | White to off-white |
| Melting Point | Approx. 140–150°C (Predicted based on analogues) |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Insoluble in Water |
| pKa (Sulfonamide NH) | ~10.5 (Calculated) |
| LogP | ~0.9 (Calculated) |
Spectroscopic Characterization (Representative)
1.
- 7.95–8.05 (m, 2H): Aromatic protons ortho to the cyano group.
-
7.80–7.90 (m, 2H): Aromatic protons ortho to the sulfonyl group.
-
Note: The aromatic region typically displays an AA'BB' pattern characteristic of para-substitution.
-
-
4.50–5.00 (br s, 1H): Sulfonamide N-H (Exchangeable with D
O). -
2.65–2.75 (d, J
5.0 Hz, 3H): N-Methyl group. The doublet arises from coupling to the adjacent NH proton.
2. Infrared Spectroscopy (IR):
-
~2230 cm
: Sharp, weak-to-medium band characteristic of the C N stretch . -
~3250–3300 cm
: Broad band for N-H stretch . -
~1340 cm
& 1160 cm : Strong bands for asymmetric and symmetric S=O stretches .
Part 5: Applications in Drug Discovery
This compound serves as a versatile intermediate. Its applications branch into three main categories:
-
Reduction to Benzylamines: The cyano group can be selectively reduced (e.g., H
/Raney Ni or LiAlH ) to form 4-(aminomethyl)-N-methylbenzenesulfonamide . This is a key step in synthesizing inhibitors for enzymes like LSD1 (Lysine-specific demethylase 1). -
Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, yielding 4-(N-methylsulfamoyl)benzoic acid , a precursor for amide coupling reactions.
-
Bioisostere Construction: The molecule is used to synthesize tetrazoles (via reaction with NaN
) or amidines, which serve as bioisosteres for carboxylic acids in ROR t inverse agonists (used in autoimmune disease research).
References
-
Synthesis of Sulfonamide Derivatives : BenchChem Technical Protocols. "Synthesis of 3-Cyano-4-methylbenzenesulfonamide" (Analogous protocol adapted for 4-cyano isomer).
-
NMR Characterization : European Patent EP1648897B1. "Heterocyclic compounds with affinity for GABAA receptors." (Contains spectral data for N-methyl-4-cyanobenzenesulfonamide).
-
Medicinal Chemistry Application : Journal of Medicinal Chemistry. "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." (Details the use of 4-cyanobenzenesulfonyl chloride precursors).
-
Chemical Properties : PubChem Compound Summary. "N-Methylbenzenesulfonamide derivatives."
-
Commercial Availability & Identifiers : Sigma-Aldrich / Merck. "Sulfonamide Building Blocks."
Sources
solubility of 4-cyano-N-methylbenzenesulfonamide in organic solvents
An In-Depth Technical Guide on the Solubility of 4-Cyano-N-methylbenzenesulfonamide
Executive Summary & Compound Profile
This compound (CAS: 56236-82-9) is a critical pharmacophore and intermediate in the synthesis of sulfonamide-based therapeutics, including ROR
This guide synthesizes available empirical data with structural thermodynamics to provide a comprehensive solubility landscape.[1] Where specific mole-fraction datasets are proprietary, we provide the validated experimental protocols required to generate them, ensuring this document serves as a self-contained operational manual.
Physicochemical Identity
| Parameter | Detail |
| IUPAC Name | 4-cyano-N-methylbenzene-1-sulfonamide |
| CAS Number | 56236-82-9 |
| Molecular Formula | |
| Molecular Weight | 196.23 g/mol |
| Physical State | Beige to off-white solid |
| Key Functional Groups | Sulfonamide ( |
Solubility Landscape & Solvent Compatibility[1]
The solubility of this compound is dictated by the interplay between its polar sulfonamide core, the electron-withdrawing cyano group, and the hydrophobic N-methyl substituent.[1] Unlike primary sulfonamides (
Empirical Solubility Data
Data synthesized from synthetic protocols and structural analogs.
| Solvent Class | Specific Solvent | Solubility Status | Mechanistic Insight |
| Polar Aprotic | DMF, DMSO | High | Primary reaction media.[1] The high dielectric constant stabilizes the polar sulfonamide dipole.[1] Used in nucleophilic substitutions [1].[1] |
| Polar Protic | Methanol, Ethanol | Moderate to High | Soluble at ambient temps; solubility increases significantly with T. Used for hydride reductions [2]. |
| Ethers | THF, 1,4-Dioxane | Moderate | Good solubility for reaction intermediates. |
| Chlorinated | DCM, Chloroform | Moderate | Suitable for extraction/workup phases. |
| Non-Polar | Hexane, Heptane | Low/Insoluble | Acts as an anti-solvent for recrystallization. |
| Aqueous | Water | Low | Hydrophobic aromatic ring and methyl group limit aqueous solubility, though pH adjustments (basic) can increase it via deprotonation. |
Critical Insight: The compound is frequently dissolved in DMF for nucleophilic aromatic substitutions (e.g., with sodium azide) and Methanol for reduction reactions (e.g., with
) [1, 2].
Thermodynamic Characterization & Modeling
To optimize crystallization processes, the solubility data must be modeled to predict behavior outside tested ranges. We utilize the Modified Apelblat Equation , which correlates mole fraction solubility (
Mathematical Model
-
: Mole fraction solubility of the solute.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> - : Absolute temperature (Kelvin).
- : Empirical parameters derived from regression analysis of experimental data.
Thermodynamic Parameters:
From the solubility data, the dissolution enthalpy (
-
Endothermic Dissolution: Typically,
, implying solubility increases with temperature (observed in most sulfonamides in alcoholic solvents). -
Driving Force: The positive entropy of mixing (
) often drives the dissolution despite the enthalpic penalty.
Validated Experimental Protocols
Since precise mole-fraction data for this specific CAS is often proprietary, the following self-validating protocol allows you to generate the necessary curves for your specific solvent system (e.g., Green Solvents).
Protocol A: Laser Monitoring Observation Technique
Best for high-precision solubility curves.[1]
-
Preparation: Calibrate the laser monitoring system with pure solvent to establish a baseline.[1]
-
Loading: Place a known mass of this compound and solvent into a jacketed glass vessel.
-
Equilibration: Stir continuously. Adjust the temperature of the circulating water bath.
-
Detection:
-
Dissolution: Increase T slowly. The laser transmittance increases sharply when the last crystal dissolves.[1] Record
.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Nucleation: Decrease T. The transmittance drops upon crystal formation.[1] Record
.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
Calculation: The solubility at
is known from the initial mass/volume ratio. Repeat with different concentrations.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Protocol B: Static Gravimetric Method
Best for verifying saturation points.[1]
-
Saturation: Add excess solid to the solvent in a sealed vial.[1]
-
Agitation: Shake at constant temperature (e.g., 298.15 K) for 24–48 hours.
-
Filtration: Stop agitation and allow settling. Filter the supernatant through a 0.45
m heated syringe filter.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Quantification: Evaporate a weighed aliquot of the filtrate to dryness and weigh the residue.
-
Validation: Repeat until three consecutive measurements agree within
1%.
Process Logic & Visualization
Workflow: Solvent Selection for Crystallization
The following logic gate determines the optimal solvent system based on the solubility profile derived above.
Caption: Decision matrix for selecting crystallization modes based on solubility thresholds and impurity profiles.
Workflow: Thermodynamic Data Generation
Caption: Step-by-step experimental workflow for generating self-validated solubility curves.
References
-
Patent: Novel tetrazole compounds and their use in the treatment of tuberculosis. WO2019034729A1. (2019).[1] Describes the dissolution of this compound in DMF for azide cycloaddition. Link
-
Patent: Heterocyclic compounds with an RORgammaT modulating activity. WO2018030550A1. (2018).[1] Describes the use of Methanol (MeOH) as a solvent for hydride reduction of the compound at 0°C. Link
-
Chemical Supplier Data: this compound Properties. National Analytical Corporation.[1][2][3][4] Confirms solid state and general organic solubility.[1][3][4] Link
- Thermodynamic Modeling:Solubility and thermodynamic modeling of sulfonamide derivatives. (General reference for Apelblat/Van't Hoff methodology in this chemical class). Journal of Molecular Liquids. (Contextual Grounding).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. tradeindia.com [tradeindia.com]
- 3. 4-cyano-n- Methylbenzenesulfonamide at 100.00 INR at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]
- 4. 4-cyano-N- methylbenzenesulfonamide Supplier in Mumbai, 4-cyano-N- methylbenzenesulfonamide Trader, Maharashtra [chemicalmanufacturers.in]
Comparative Technical Analysis: 3-Cyano vs. 4-Cyano-N-Methylbenzenesulfonamide
Executive Summary
In medicinal chemistry and materials science, the distinction between 3-cyano-N-methylbenzenesulfonamide (meta-isomer) and 4-cyano-N-methylbenzenesulfonamide (para-isomer) extends beyond simple atom connectivity. These regioisomers exhibit distinct electronic vectors, metabolic stability profiles, and crystalline packing arrangements that fundamentally alter their utility as pharmacophores.
This guide provides a rigorous technical breakdown of these two scaffolds. It focuses on the Hammett electronic parameters driving their reactivity, the synthetic logic required to access them selectively, and the spectroscopic signatures used for validation.
Electronic & Structural Divergence[1]
The core differentiator between the 3- (meta) and 4- (para) isomers is the communication pathway between the cyano (-CN) group and the sulfonamide (-SO₂NHMe) moiety.
Hammett Electronic Analysis
The electronic influence of substituents on the benzene ring is quantified by Hammett constants (
| Parameter | 3-Cyano (Meta) | 4-Cyano (Para) | Mechanistic Implication |
| Hammett Constant ( | The para-isomer exerts a stronger total electron-withdrawing effect. | ||
| Inductive Effect (-I) | Strong | Strong | Decays with distance; similar magnitude but slightly stronger in ortho/meta. |
| Resonance Effect (-R) | Decoupled | Conjugated | In the para position, the |
| Dipole Vector | Para has a net dipole that is additive; Meta vectors partially cancel, affecting solubility and binding. |
Resonance Visualization
The following diagram illustrates why the para-isomer (4-cyano) allows for resonance delocalization that is geometrically impossible for the meta-isomer (3-cyano).
Figure 1: Electronic communication pathways. The para-isomer allows cooperative electron withdrawal, enhancing the acidity of the sulfonamide NH.
Synthetic Pathways & Selectivity
Synthesizing these isomers requires different strategies because standard electrophilic aromatic substitution (EAS) rules restrict direct access.
The Directing Group Problem
-
Attempting Direct Chlorosulfonation of Benzonitrile: The cyano group is a meta-director.
- 3-cyano -benzenesulfonyl chloride (Major Product).
-
Result: This is the preferred route for the 3-cyano isomer.
-
Accessing the Para Isomer: You cannot easily sulfonate benzonitrile at the 4-position. You must start with a para-substituted precursor (like 4-toluenesulfonyl chloride or 4-aminobenzonitrile).
Recommended Synthetic Workflows
Figure 2: Divergent synthetic strategies.[1] Direct sulfonation yields the meta-isomer, while the para-isomer typically requires functional group interconversion or specific precursors.
Experimental Protocol: General N-Methylation
The following protocol is a robust, self-validating system for converting either 3- or 4-cyanobenzenesulfonyl chloride into the corresponding N-methyl sulfonamide.
Prerequisites:
-
Substrate: 3- or 4-cyanobenzenesulfonyl chloride (1.0 eq).
-
Reagent: Methylamine (2.0 M in THF or 40% aq. solution) (2.5 eq).
-
Base: Triethylamine (Et₃N) or Pyridine (1.1 eq) - Optional if using excess methylamine.
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Methodology
-
Setup & Cooling:
-
Charge a round-bottom flask with the sulfonyl chloride substrate.[2]
-
Dissolve in anhydrous DCM (0.1 M concentration).
-
Cool the system to 0°C using an ice bath. Reason: Sulfonamide formation is exothermic; cooling prevents side reactions like nitrile hydrolysis.
-
-
Addition:
-
Add the methylamine solution dropwise over 15 minutes.
-
Observation: A white precipitate (methylammonium chloride salt) will form immediately.
-
-
Reaction Monitoring:
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
TLC Check: Use Ethyl Acetate/Hexane (1:1). The sulfonyl chloride (high Rf) should disappear; the sulfonamide (lower Rf, more polar) appears.
-
-
Workup (Critical for Purity):
-
Recrystallization:
-
If necessary, recrystallize from Ethanol/Water.[4]
-
Note: Para-isomers typically crystallize more readily due to higher symmetry.
-
Spectroscopic Identification
Distinguishing the two isomers requires careful analysis of IR and NMR data.
| Technique | 3-Cyano (Meta) | 4-Cyano (Para) |
| IR: C-H Wag | 750–810 cm⁻¹ (plus ring bend ~690 cm⁻¹) | 790–860 cm⁻¹ (Strong single band) |
| ¹H NMR (Aromatic) | Complex Multiplet: 4 distinct proton environments. Look for the singlet-like proton at position 2 (between CN and SO₂). | Symmetric Pattern: Appears as two doublets (AA'BB' system) if resolution is low, or distinct roofed doublets. |
| ¹³C NMR | 6 distinct aromatic carbon signals. | 4 distinct aromatic carbon signals (due to symmetry).[5] |
Pharmacological Implications (SAR)
In drug discovery, switching between these isomers is a classic "scaffold hop" used to optimize binding and solubility.
-
Vector Analysis:
-
4-Cyano: Presents a linear topography. Ideal for deep, narrow binding pockets.
-
3-Cyano: Presents a "kinked" topography. Useful for wrapping around steric residues in a receptor.
-
-
Solubility & Melting Point:
-
The 4-cyano isomer generally has a higher melting point and lower aqueous solubility due to efficient crystal packing (symmetry).
-
The 3-cyano isomer often has higher solubility, making it a better candidate if the lead compound suffers from poor dissolution rates.
-
-
Metabolic Stability:
-
The para-position is a common site for metabolic oxidation (CYP450). Blocking it with a cyano group (as in the 4-cyano isomer) prevents hydroxylation at that site.
-
However, the nitrile itself can be hydrolyzed to a carboxylic acid by nitrilases, a risk that varies sterically between meta and para positions.
-
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link
-
Organic Syntheses. Oxidative Chlorination of Thiols to Sulfonyl Chlorides.[2] (General protocol for precursor synthesis). Link
-
National Science Foundation (NSF). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (Protocol for sulfonamide coupling).[2] Link
-
BenchChem. Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes. (IR/NMR differentiation principles). Link
-
Chemistry LibreTexts. The Hammett Equation and Substituent Effects.Link
Sources
N-methyl-4-cyanobenzenesulfonamide synonyms and nomenclature
Synonyms, Nomenclature, and Synthetic Methodology
Executive Summary
N-methyl-4-cyanobenzenesulfonamide (CAS: 56236-82-9) is a specialized pharmacophore and organic intermediate used primarily in medicinal chemistry.[][2][3][4][5][6] It serves as a critical building block in the synthesis of androgen receptor antagonists, carbonic anhydrase inhibitors, and various sulfonyl-containing bioactive scaffolds. This guide provides a definitive technical analysis of its nomenclature, physicochemical properties, and validated synthetic protocols, designed for application scientists and process chemists.[5]
Part 1: Nomenclature & Identity
Precise nomenclature is the bedrock of chemical reproducibility.[5] For this molecule, ambiguity often arises regarding the position of the methyl group (sulfonamide nitrogen vs. benzene ring) and the priority of functional groups (cyano vs. sulfonamide).[5]
1.1 Systematic Nomenclature
-
Preferred IUPAC Name: 4-cyano-N-methylbenzenesulfonamide[4][5]
-
Rationale: The benzenesulfonamide moiety is the parent structure.[5] The cyano group (-CN) is treated as a substituent at the para (4) position relative to the sulfonyl group.[4] The prefix N- designates the methyl substitution occurs on the nitrogen atom of the sulfonamide group, not the aromatic ring.[5]
1.2 Synonyms and Identifiers
To facilitate database searching and procurement, the following identifiers are standardized:
| Identifier Type | Value | Context |
| CAS Registry Number | 56236-82-9 | Primary identifier for the exact substance.[4][5] |
| Common Name | p-Cyano-N-methylbenzenesulfonamide | Traditional ortho/meta/para notation.[4][5] |
| Inverted Name | Benzenesulfonamide, 4-cyano-N-methyl- | Used in CA (Chemical Abstracts) indexing.[4][5] |
| Structural Name | 4-sulfamoyl-benzonitrile, N-methyl derivative | Emphasizes the nitrile core.[4][5] |
| Molecular Formula | C₈H₈N₂O₂S | - |
| SMILES | CNS(=O)(=O)C1=CC=C(C=C1)C#N | Machine-readable string.[4][5] |
1.3 Structural Decomposition (Visual)
The following diagram illustrates the hierarchical breakdown of the nomenclature relative to the chemical structure.
Figure 1: Structural nomenclature decomposition. The parent scaffold dictates the suffix, while locants (4- and N-) define substituent topology.[4][5]
Part 2: Physicochemical Characterization
Understanding the electronic environment of this molecule is crucial for predicting its reactivity in downstream synthesis.[5]
-
Electronic Effects: The molecule features two strong electron-withdrawing groups (EWGs) on the benzene ring:[4][5]
-
Result: The aromatic ring is highly deactivated towards electrophilic aromatic substitution (EAS) but activated for nucleophilic aromatic substitution (SₙAr), particularly if the cyano group is targeted for hydrolysis or reduction.
-
-
Acidity: The sulfonamide proton (-SO₂NH Me) is acidic (pKa ≈ 10–11) due to the stabilization of the conjugate base by the sulfonyl group.[4][5]
Table 1: Key Physical Properties
| Property | Value (Approximate) | Relevance |
| Molecular Weight | 196.23 g/mol | Stoichiometric calculations.[4][5] |
| Appearance | White to off-white crystalline powder | Quality control visual check.[4][5] |
| Melting Point | 158–162 °C | Purity determination.[5] |
| Solubility | DMSO, DMF, Methanol (Good); Water (Poor) | Solvent selection for reactions. |
| LogP | ~0.9–1.2 | Lipophilicity estimation for biological assays.[5] |
Part 3: Synthetic Methodologies
Two primary pathways exist for synthesizing N-methyl-4-cyanobenzenesulfonamide. The choice depends on the availability of starting materials (sulfonyl chlorides vs. aryl halides).[5]
Method A: Sulfonylation (The Standard Industrial Route)
This method is preferred for its high yield and operational simplicity. It involves the nucleophilic attack of methylamine on 4-cyanobenzenesulfonyl chloride.[4]
Reaction Scheme:
Protocol 1: Synthesis via Sulfonyl Chloride
-
Reagents: 4-Cyanobenzenesulfonyl chloride (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq), Triethylamine (Et₃N, 1.5 eq), Dichloromethane (DCM).[5]
-
Step-by-Step:
-
Preparation: Dissolve 4-cyanobenzenesulfonyl chloride (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere. Cool to 0°C.
-
Addition: Mix methylamine solution with Et₃N. Add this mixture dropwise to the sulfonyl chloride solution over 30 minutes. Note: Exothermic reaction; maintain temperature <5°C.[5]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).[4][5]
-
Workup: Quench with 1M HCl (20 mL) to remove excess amine. Separate the organic layer.[5][7] Wash with saturated NaHCO₃ and brine.
-
Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.
-
Method B: Rosenmund-von Braun Cyanation (Alternative)
Used when the sulfonyl chloride is unavailable, starting from the bromo-derivative.[4][5]
Reaction Scheme:
Protocol 2: Cyanation of 4-Bromo-N-methylbenzenesulfonamide
-
Reagents: 4-Bromo-N-methylbenzenesulfonamide, Copper(I) cyanide (CuCN), DMF.[4][5]
-
Step-by-Step:
-
Dissolve the bromo-substrate (10 mmol) in dry DMF (30 mL).
-
Add CuCN (15 mmol).
-
Reflux at 150°C for 12–16 hours. Critical: Use a blast shield; cyanide reactions require rigorous safety protocols.[5]
-
Cool to 60°C and pour into a solution of FeCl₃/HCl (to decompose the copper complex).
-
Extract with Ethyl Acetate.
-
Synthetic Workflow Diagram
Figure 2: Comparative synthetic workflows. Pathway A (Blue) is preferred for standard laboratory synthesis due to milder conditions.[4][5]
Part 4: Applications in Drug Discovery
4.1 Carbonic Anhydrase Inhibition (CAI)
Sulfonamides are the primary pharmacophore for inhibiting Carbonic Anhydrase (CA) enzymes.[4] The N-methyl substitution modulates the lipophilicity and binding affinity compared to the primary sulfonamide (-SO₂NH₂).[4][5]
-
Mechanism: The sulfonamide nitrogen coordinates with the Zn²⁺ ion in the enzyme's active site.[5] The 4-cyano group provides secondary interactions within the hydrophobic pocket.[4][5]
-
Relevance: Used in research for glaucoma (CA II inhibition) and potentially hypoxic tumor targeting (CA IX inhibition).[4]
4.2 Androgen Receptor (AR) Antagonists
This molecule serves as a structural fragment for non-steroidal anti-androgens.
-
Fragment-Based Drug Design (FBDD): The 4-cyanobenzenesulfonamide motif mimics the electron-deficient aromatic rings found in drugs like Bicalutamide or Enzalutamide (though Enzalutamide uses a benzamide linkage, the electronic properties are analogous).[4][5]
-
Metabolic Stability: The cyano group is generally metabolically stable compared to esters or amides, improving the half-life of the drug candidate.[5]
References
-
Chemical Manufacturers. (n.d.). This compound: Synonyms and Properties. Retrieved from 3[4][5]
-
BenchChem. (2025).[8] An In-depth Technical Guide to the Synthesis of Cyanobenzenesulfonamides. Retrieved from 6[4][5]
-
National Institutes of Health (NIH). (n.d.). 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors.[4][5] Retrieved from 9[4][5]
-
Sigma-Aldrich. (n.d.).[4][5] N-Cyano-4-methyl-N-phenylbenzenesulfonamide and related Sulfonamide Standards. Retrieved from 2[4]
Sources
- 2. N-Cyano-4-methyl-N-phenylbenzenesulfonamide | 55305-43-6 [sigmaaldrich.com]
- 3. 4-cyano-N- methylbenzenesulfonamide Supplier in Mumbai, 4-cyano-N- methylbenzenesulfonamide Trader, Maharashtra [chemicalmanufacturers.in]
- 4. 4-cyano-N-(4-methylbenzenesulfonyl)-5-(methylsulfanyl)-3-oxo-2,3-dihydro-1,2-thiazole-2-carboxamide | 29388-97-4 [sigmaaldrich.com]
- 5. Benzenesulfonamide, 4-methyl- [webbook.nist.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Selective Reduction of 4-cyano-N-methylbenzenesulfonamide to 4-(aminomethyl)-N-methylbenzenesulfonamide
Introduction and Strategic Overview
The conversion of aromatic nitriles to their corresponding benzylamines is a cornerstone transformation in organic synthesis, particularly within drug development and materials science. The target molecule, 4-(aminomethyl)-N-methylbenzenesulfonamide, is a valuable primary amine building block, incorporating the structurally significant sulfonamide moiety. The primary challenge in the reduction of nitriles lies in achieving high selectivity for the primary amine product. Over-reduction or side reactions involving the intermediate imine can lead to the formation of secondary and tertiary amines, complicating purification and reducing yields.[1][2]
This guide provides a comprehensive analysis of two robust methodologies for the selective reduction of 4-cyano-N-methylbenzenesulfonamide: reduction with the powerful metal hydride, Lithium Aluminum Hydride (LiAlH₄), and catalytic hydrogenation using Raney® Nickel. We will dissect the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer expert insights into troubleshooting and optimization.
Reaction Mechanism and Comparative Analysis
The reduction of a nitrile to a primary amine involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond. With a strong hydride source like LiAlH₄, the mechanism proceeds via two successive nucleophilic attacks by a hydride ion (H⁻).
The first hydride attacks the electrophilic nitrile carbon, forming an intermediate imine anion. A second hydride addition then generates a dianion, which upon aqueous workup is protonated to yield the final primary amine.[3][4]
Catalytic hydrogenation proceeds via a different pathway on the surface of a metal catalyst, such as Raney Nickel. The nitrile and hydrogen gas are adsorbed onto the catalyst surface, where the sequential addition of hydrogen atoms occurs.[1][5]
The choice between these methods depends on factors like available equipment, functional group tolerance, and scale. The following table provides a comparative overview to guide experimental design.
| Feature | Method 1: Lithium Aluminum Hydride (LiAlH₄) | Method 2: Catalytic Hydrogenation (Raney® Ni) |
| Reagents & Conditions | LiAlH₄ in an anhydrous ether solvent (e.g., THF, Diethyl Ether), followed by aqueous quench. Typically 0°C to room temperature.[6][7] | Raney® Nickel catalyst, H₂ gas (from balloon to high-pressure vessel), typically in an alcohol solvent (e.g., MeOH, EtOH), often with NH₃ added to suppress side reactions.[8][9] |
| Advantages | - Very powerful and fast reduction. - High yields are common. - Does not require specialized pressure equipment. | - Milder conditions possible (can be run at atmospheric pressure). - More economical for large-scale synthesis.[1] - Avoids highly reactive, pyrophoric metal hydrides. |
| Disadvantages | - Highly pyrophoric reagent ; reacts violently with water and protic solvents.[7] - Reduces many other functional groups (esters, amides, carboxylic acids), leading to low chemoselectivity.[10] - Workup can be challenging. | - Catalyst can be pyrophoric when dry.[5] - Requires handling of flammable H₂ gas. - Potential for secondary/tertiary amine formation if conditions are not optimized.[1][2] - Catalyst filtration can be cumbersome. |
| Safety Considerations | Strict anhydrous conditions are mandatory. Perform quench slowly at 0°C behind a blast shield. Appropriate PPE is essential. | Handle catalyst as a slurry to prevent ignition.[5] Ensure hydrogenation system is leak-proof and purged of air to prevent explosive mixtures with H₂. |
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, providing clear, actionable steps for researchers.
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol leverages the high reactivity of LiAlH₄ for a rapid and efficient conversion.
3.1.1. Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | >98% | Sigma-Aldrich | Ensure starting material is dry. |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M solution in THF | Sigma-Aldrich | Handle under inert atmosphere. |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Acros Organics | Use freshly distilled or from a solvent purification system. |
| Deionized Water | N/A | In-house | Used for quenching. |
| Sodium Hydroxide (NaOH) Solution | 15% (w/v) aqueous | N/A | Prepared from pellets. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Fisher Scientific | For drying organic extracts. |
| Ethyl Acetate | ACS Grade | VWR | For extraction. |
| Hydrochloric Acid (HCl) | Concentrated | N/A | For pH adjustment and salt formation if needed. |
3.1.2. Step-by-Step Procedure
-
Reaction Setup: Under a nitrogen atmosphere, add this compound (1.0 eq.) to a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF (approx. 10 mL per gram of nitrile).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add the LiAlH₄ solution (1.5 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching (Fieser Method): [CRITICAL STEP] Cool the reaction mixture back down to 0°C. Behind a blast shield, very slowly and sequentially add the following reagents dropwise with vigorous stirring:
-
'X' mL of deionized water (where X = grams of LiAlH₄ used).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of deionized water. This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.[7]
-
-
Workup: Allow the resulting slurry to stir for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.
-
Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 4-(aminomethyl)-N-methylbenzenesulfonamide.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
Protocol 2: Catalytic Hydrogenation with Raney® Nickel
This method is an excellent alternative that avoids pyrophoric hydrides and is well-suited for larger scales.
3.2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | >98% | Sigma-Aldrich | N/A |
| Raney® Nickel 2800 | Slurry in water | W. R. Grace and Co. | Do not allow to dry. |
| Methanol (MeOH) or Ethanol (EtOH) | Anhydrous | Fisher Scientific | Reaction solvent. |
| Ammonium Hydroxide (NH₄OH) | 28% solution | Sigma-Aldrich | Optional, to suppress secondary amine formation. |
| Hydrogen (H₂) Gas | High Purity | Airgas | Use in a well-ventilated fume hood. |
| Celite® 545 | N/A | Fisher Scientific | For filtration of the catalyst. |
3.2.2. Step-by-Step Procedure
-
Catalyst Preparation: In a flask, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst several times with the chosen alcohol solvent (e.g., methanol) to remove residual water.
-
Reaction Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add this compound (1.0 eq.) and the solvent (methanol or ethanol). Add the washed Raney® Nickel slurry (approx. 5-10% by weight of the nitrile). Optional: Add ammonium hydroxide (0.5 eq.) to the mixture.
-
Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi, but can be done under balloon pressure for small scale) and begin vigorous stirring. The reaction may be gently heated (40-60°C) to increase the rate.
-
Monitoring: The reaction is complete when hydrogen uptake ceases. This can be monitored via the pressure gauge on the apparatus.
-
Workup: [CRITICAL STEP] Carefully vent the excess hydrogen and purge the vessel with nitrogen. Under a nitrogen blanket , filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. The filter cake must be kept wet with solvent at all times as it can ignite in air. [5]
-
Isolation: Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purification: Purify the product as described in Protocol 1 (section 3.1.2, step 9).
Experimental Workflow Visualization
The following diagram outlines the general laboratory workflow for the synthesis and purification of the target compound.
Product Characterization
Validation of the final product structure is critical. The following data are predicted for 4-(aminomethyl)-N-methylbenzenesulfonamide based on analogous structures.
| Analysis | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~ 7.7 (d, 2H, Ar-H ortho to SO₂), δ ~ 7.4 (d, 2H, Ar-H ortho to CH₂), δ ~ 4.1 (s, 2H, Ar-CH₂), δ ~ 2.6 (s, 3H, N-CH₃), δ ~ 2.1 (br s, 2H, NH₂). Note: Amine protons are exchangeable. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~ 145 (Ar-C), δ ~ 140 (Ar-C), δ ~ 128 (Ar-CH), δ ~ 126 (Ar-CH), δ ~ 45 (Ar-CH₂), δ ~ 29 (N-CH₃). |
| FT-IR (ATR, cm⁻¹) | ~3350-3250 (N-H stretch, primary amine), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1320 & ~1150 (S=O stretch, sulfonamide). |
| Mass Spec (ESI+) | [M+H]⁺ expected at m/z = 187.07 |
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient reducing agent. - Deactivated catalyst (Method 2). - Low reaction temperature or time. | - Increase stoichiometry of reducing agent (e.g., 2.0 eq. LiAlH₄). - Use fresh, active Raney® Nickel. - Increase reaction temperature or allow for longer reaction time. |
| Low Yield | - Product loss during aqueous workup (amine salts can be water-soluble). - Inefficient quenching/filtration for LiAlH₄ (product adsorbed on aluminum salts). | - Before extraction, basify the aqueous layer to pH > 10 to ensure the amine is in its free-base form. - Follow the Fieser quench protocol precisely to ensure granular salts.[7] |
| Formation of Secondary/Tertiary Amine Byproducts | - Common in catalytic hydrogenation where the product amine attacks the imine intermediate.[1][2] | - For catalytic hydrogenation, add ammonia or ammonium hydroxide to the reaction mixture. This competitively inhibits the product amine from reacting with the intermediate.[9] |
References
-
Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Retrieved from [Link]
-
Beller, M., et al. (2015). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Catalysis Science & Technology. Retrieved from [Link]
-
JoVE. (2025). Video: Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]
-
Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
Wang, C., et al. (2020). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
-
Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc. Retrieved from [Link]
-
Nagamine, M., et al. (2018). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – An Asian Journal. Retrieved from [Link]
-
Jagadeesh, R. V., & Beller, M. (2018). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. Retrieved from [Link]
-
Haddenham, D., et al. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-methyl-4-(amino)benzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (2022). Reduction of activated aromatic nitriles with ammonia borane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
Haddenham, D., et al. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. ACS Publications. Retrieved from [Link]
-
MDPI. (2022). Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
-
TradeIndia. (n.d.). 4-cyano-n-(methyl-d3)benzenesulfonamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]
-
ResearchGate. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Practical electrochemical hydrogenation of nitriles at the nickel foam cathode. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Retrieved from [Link]
-
European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]
-
ChemSynthesis. (2025). 4-amino-N-methylbenzenesulfonamide. Retrieved from [Link]
-
National Analytical Corporation. (n.d.). 4-cyano-N- methylbenzenesulfonamide. Retrieved from [Link]
-
Lifescience Global. (2014). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
Research Square. (n.d.). N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docki. Retrieved from [Link]
-
Supplementary Information. (n.d.). Hydrocyanation of Sulfonylimines Using Potassium Hexacyanoferrate(II) as an Eco-Friendly Cyanide Source. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. Raney nickel - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
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- 9. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the N-Methylation of 4-Cyanobenzenesulfonamide
Introduction: The Significance of N-Methylation in Sulfonamide Chemistry
The N-methylation of sulfonamides is a critical transformation in medicinal chemistry and drug development. The introduction of a methyl group to the sulfonamide nitrogen can profoundly influence the physicochemical and pharmacological properties of a molecule. This modification can enhance metabolic stability by blocking a potential site of metabolism, increase lipophilicity which may improve membrane permeability, and modulate the binding affinity to biological targets.[1][2][3] 4-Cyanobenzenesulfonamide, in particular, serves as a versatile intermediate and a valuable structural motif in the design of bioactive compounds. The cyano group provides a handle for further chemical modifications, making its N-methylated derivative a desirable building block in synthetic pipelines.[4][5]
This guide provides detailed protocols for two distinct and reliable methods for the N-methylation of 4-cyanobenzenesulfonamide, tailored for researchers and scientists in drug development. The protocols are designed to be self-validating, with explanations of the underlying principles to empower the user to adapt and troubleshoot as needed.
Method 1: Classical N-Methylation via Deprotonation and Alkylation
This approach represents the most direct and commonly employed strategy for the N-methylation of sulfonamides. The reaction proceeds through the deprotonation of the acidic sulfonamide proton by a suitable base, followed by nucleophilic attack of the resulting anion on a methylating agent.
Scientific Rationale
The hydrogen atom on the nitrogen of a sulfonamide is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This allows for its facile removal by a variety of bases. The choice of base and solvent is crucial to ensure efficient deprotonation without promoting undesired side reactions. Stronger bases like sodium hydride (NaH) are effective, while milder bases such as potassium carbonate (K2CO3) can also be used, often requiring a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction.[6][7] Methyl iodide is a highly effective methylating agent in this context due to its high reactivity in SN2 reactions.
Experimental Protocol
Materials:
-
4-Cyanobenzenesulfonamide
-
Anhydrous Dimethylformamide (DMF)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K2CO3)
-
Methyl Iodide (MeI)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-cyanobenzenesulfonamide (1.0 eq).
-
Add anhydrous DMF to dissolve the sulfonamide (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Using Sodium Hydride: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the mixture at 0 °C for 30 minutes, or until gas evolution ceases.
-
Using Potassium Carbonate: Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution. Allow the mixture to stir at room temperature for 15-20 minutes.
-
Slowly add methyl iodide (1.2 eq) to the reaction mixture at 0 °C (if using NaH) or room temperature (if using K2CO3).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford N-methyl-4-cyanobenzenesulfonamide.
Data Summary
| Reagent | Molar Ratio (vs. Sulfonamide) | Typical Solvent | Temperature (°C) | Typical Reaction Time (h) |
| NaH / MeI | 1.1 / 1.2 | DMF, THF | 0 to RT | 2-6 |
| K2CO3 / MeI | 2.0-3.0 / 1.2 | DMF, Acetone | RT to 50 | 6-24 |
Workflow Diagram
Caption: Workflow for Classical N-Methylation.
Method 2: Mitsunobu Reaction for N-Methylation
The Mitsunobu reaction is a powerful tool for the formation of C-N bonds and offers a milder alternative to classical alkylation, particularly when the substrate is sensitive to strong bases.[8][9][10][11] This reaction couples an alcohol (in this case, methanol) with a nucleophile (the sulfonamide) using a combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Scientific Rationale
The reaction is initiated by the reaction of triphenylphosphine with the azodicarboxylate to form a phosphonium salt intermediate. This intermediate then activates the alcohol (methanol) to make it a better leaving group. The sulfonamide, acting as the nucleophile, then displaces the activated alcohol in an SN2 fashion to form the N-methylated product. The order of addition of reagents is crucial for the success of the Mitsunobu reaction.[12]
Experimental Protocol
Materials:
-
4-Cyanobenzenesulfonamide
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Triphenylphosphine (PPh3)
-
Methanol (MeOH)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (typically as a 40% solution in toluene)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-cyanobenzenesulfonamide (1.0 eq), triphenylphosphine (1.5 eq), and anhydrous THF.
-
Add methanol (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. Caution: Azodicarboxylates are hazardous; handle with care in a fume hood.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate.
-
The crude product will contain triphenylphosphine oxide and the reduced azodicarboxylate as byproducts. Purification is typically achieved by column chromatography on silica gel.
Data Summary
| Reagent | Molar Ratio (vs. Sulfonamide) | Typical Solvent | Temperature (°C) | Typical Reaction Time (h) |
| PPh3 | 1.5 | THF, DCM | 0 to RT | 12-24 |
| MeOH | 1.5 | |||
| DEAD/DIAD | 1.5 |
Reaction Mechanism Diagram
Caption: Simplified Mitsunobu Reaction Mechanism.
Alternative Method: Phase Transfer Catalysis (PTC)
Phase transfer catalysis offers a greener and often more efficient alternative for N-alkylation.[13][14] This method is particularly advantageous for large-scale synthesis. The reaction occurs in a biphasic system (e.g., an organic solvent and an aqueous base), with a phase transfer catalyst, such as a quaternary ammonium salt, shuttling the sulfonamide anion from the aqueous phase to the organic phase where it reacts with the methylating agent.
This approach avoids the need for strong, anhydrous bases and hazardous solvents.[13][15] A typical system might involve toluene as the organic solvent, an aqueous solution of sodium or potassium hydroxide as the base, and tetrabutylammonium bromide (TBAB) as the catalyst.
Safety Considerations
-
Methyl Iodide: is a toxic and volatile substance and a potential carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Hydride: is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere, and care should be taken during quenching.
-
DEAD/DIAD: are toxic and potentially explosive, especially when heated. They should be handled with extreme care in a fume hood.
-
Diazomethane: Although not detailed in the primary protocols, diazomethane is an extremely toxic and explosive gas.[16][17][18][19] Its use requires specialized equipment and stringent safety precautions, including in-situ generation and use.[16][17][20]
Conclusion
The choice of N-methylation protocol for 4-cyanobenzenesulfonamide depends on several factors, including the scale of the reaction, the availability of reagents, and the sensitivity of the substrate to the reaction conditions. The classical deprotonation-alkylation method is robust and widely applicable. The Mitsunobu reaction provides a milder alternative, while phase transfer catalysis offers a scalable and environmentally benign option. By understanding the principles behind each method, researchers can select the most appropriate protocol to achieve their synthetic goals efficiently and safely.
References
- Henry, J. R., et al. (n.d.). Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Penn State Research Database.
- (2025, October 17). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate.
- (n.d.). New Mitsunobu Reagents. TCI Chemicals.
- (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC.
- (2025, February 17). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine.
- (2004, November 6). Synthetic Preparation of N-Methyl-r-amino Acids.
- (n.d.). Mitsunobu reaction. Organic Synthesis.
- (n.d.). Synthesis of N-Methylamino Acid Derivatives from Amino Acid Derivatives using Sodium Hydride/Methyl Iodide. Canadian Science Publishing.
- (2010, September 15). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. PubMed.
- (n.d.). Synthesis of N-Methyl a-Amino Acids via Methylation and Cleavage of 4-Nitrobenzenesulfonamide (Nbs) Derivatives.
- (2025, August 5). Selective Methylation of NH-Containing Heterocycles and Sulfonamides Using N,N-Dimethylformamide Dimethylacetal Based on Calculated pKa Measurements. ResearchGate.
- (2025, August 9). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. ResearchGate.
- (2026, February 8). Phase Transfer Catalysis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- (n.d.). Synthetic Studies towards CH‐Diazomethane Sulfonamides: a Novel Type of Diazo Reagents. ResearchGate.
- (n.d.). N-Alkylation o f sulfoximines and sulfonimidamides under phase transfer catalysis. ResearchGate.
- (2022, October 3). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC.
- (n.d.). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. ResearchGate.
- (n.d.). diazomethane. Organic Syntheses Procedure.
- (2022, October 3). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications - ACS.org.
- (n.d.). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. PMC.
- (2024, December 4). Magic methylation with methyl-containing peroxides. Chemical Science (RSC Publishing).
- (2026, January 15). Diazomethane. Division of Research Safety - University of Illinois.
- (2006, September 23). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
- (2023, December 9). Aromatic Sulfonamides. Journal of Synthetic Chemistry.
- (n.d.). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. RSC Publishing.
- (2020, September 30). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
- (n.d.). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. PMC - NIH.
- (n.d.). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal.
- (2019, October 17). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. PubMed Central.
- (2017, April 14). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. ACS Publications.
- (n.d.). C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function. Organic & Biomolecular Chemistry (RSC Publishing).
- (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. nioch.nsc.ru [nioch.nsc.ru]
- 8. pure.psu.edu [pure.psu.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 14. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Diazomethane | Division of Research Safety | Illinois [drs.illinois.edu]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 4-Cyano-N-methylbenzenesulfonamide Synthesis
Status: Active Agent: Dr. Aris Thorne, Senior Application Scientist Ticket Subject: Optimizing Yield & Purity for CAS 49584-26-1 Derivatives
Executive Summary & Mechanistic Insight[1][2]
Welcome to the technical support portal. You are likely experiencing yield variability (30–60%) in the synthesis of 4-cyano-N-methylbenzenesulfonamide . This is a common issue driven by the competitive hydrolysis of the sulfonyl chloride starting material.
To maximize yield (>85%), you must control the chemoselectivity between the amine nucleophile (methylamine) and water (if present), while preserving the sensitive nitrile moiety.
The Core Challenge: Competitive Rates
The reaction is a nucleophilic substitution at the sulfur atom.[1] Two pathways compete:
-
Pathway A (Desired): Attack by
Sulfonamide. -
Pathway B (Parasitic): Attack by
or Sulfonic Acid (water-soluble impurity).
Key Constraint: The nitrile group (
Optimized Protocols
We recommend Method A for medicinal chemistry (high purity/yield) and Method B for scale-up where cost is a driver.
Method A: The "Golden Standard" (Anhydrous)
Best for: High yield (>90%), easy workup.
Reagents:
-
4-Cyanobenzenesulfonyl chloride (1.0 equiv)
-
Methylamine (2.0 M in THF, 2.5 equiv)
-
Triethylamine (TEA) (1.5 equiv) - Acts as an HCl scavenger.
-
Dichloromethane (DCM) or Anhydrous THF (Solvent)
Protocol:
-
Dissolution: Dissolve 4-cyanobenzenesulfonyl chloride in anhydrous DCM (
concentration) under Nitrogen/Argon. -
Cooling: Cool the solution to
(Ice bath). Crucial: Lower temperature suppresses the hydrolysis rate more than the amination rate. -
Addition: Add TEA, followed by the slow, dropwise addition of Methylamine/THF solution.
-
Why? Exothermic reaction.[2] Heat spikes accelerate side reactions.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.
-
Quench: Add dilute HCl (
) to quench excess amine.
Method B: The "Schotten-Baumann" (Biphasic)
Best for: Cost reduction, using aqueous methylamine.
Reagents:
-
4-Cyanobenzenesulfonyl chloride (1.0 equiv)
-
Methylamine (40% aq. solution, 3.0 equiv)
-
Inorganic Base (
or , 2.0 equiv) -
Solvent: DCM or EtOAc
Protocol:
-
Biphasic Setup: Dissolve the sulfonyl chloride in DCM. In a separate flask, mix the aqueous methylamine and carbonate base.
-
Mixing: Cool both phases to
, then combine with vigorous stirring (use a high-rpm magnetic bar or overhead stirrer).-
Why? The reaction happens at the interface. Slow stirring allows water to hydrolyze the chloride before the amine can react.
-
-
Duration: React for 1 hour at
, then 1 hour at RT.
Troubleshooting Matrix
Use this table to diagnose specific failure modes in your experiment.
| Symptom | Probable Cause | Corrective Action |
| Yield < 50% | Hydrolysis: Water competed with amine. | Switch to Method A (Anhydrous). If using Method B, increase amine equivalents to 4.0x and stir faster. |
| Starting Material Remains | Stoichiometry Error: Amine consumed by HCl. | Ensure you have at least 2 equivalents of amine (or 1 eq amine + 1 eq base). The reaction generates HCl, which protonates the amine, rendering it non-nucleophilic. |
| Product is Water Soluble | Deprotonation: High pH workup. | The sulfonamide proton ( |
| Side Product: Amide | Nitrile Hydrolysis: Acid/Base too strong. | The |
| White Precipitate (Insoluble) | Amine Salt: | This is normal by-product. It should dissolve in water during the wash step. |
Visualization & Logic Flows
Diagram 1: Reaction Pathways & Competitive Kinetics
This diagram illustrates the "race" between the desired amine attack and the parasitic water attack.
Caption: Path A is favored by low temperature and high amine concentration. Path B dominates if water is present without aggressive stirring. Path C occurs during harsh workup.
Diagram 2: The "pH Switch" Purification Logic
The sulfonamide proton is the key to isolating your product from impurities.
Caption: Unlike amines, sulfonamides are not basic. They remain in the organic layer during acid washes, allowing easy removal of excess methylamine.
Purification Protocol (The "Acid Wash")
Because the product contains a sulfonamide group (pKa ~10.5) and a nitrile group (sensitive to hydrolysis), the workup is delicate.
-
Dilution: Dilute the reaction mixture with DCM or Ethyl Acetate.
-
Acid Wash (Critical): Wash the organic layer with 1M HCl (cold).
-
Function: This converts unreacted Methylamine and TEA into water-soluble salts (
). -
Note: The product (Sulfonamide) is not protonated significantly at pH 1-2 and remains in the organic layer.
-
-
Neutralization: Wash with saturated
(briefly) to remove any residual acid traces. -
Drying: Dry over
, filter, and concentrate. -
Recrystallization: If purity is <98%, recrystallize from Ethanol/Water or Toluene .
References
-
Organic Chemistry Portal. "Sulfonamide Synthesis: Recent Advances and Protocols." Organic Chemistry Portal. Link
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451–3479. (Discusses sulfonamide physicochemical properties). Link
-
De Luca, L., & Giacomelli, G. (2008).[3][4] "An Easy and Handy Synthesis of Sulfonamides." The Journal of Organic Chemistry, 73(10), 3967–3969. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2733621, 4-Cyanobenzenesulfonyl chloride." PubChem. Link
Sources
troubleshooting low yields in nitrile reduction reactions
Status: Operational | Lead Scientist: Dr. A. Vance | Ticket Type: Troubleshooting & Optimization
Welcome to the technical support center for nitrile reductions. This guide addresses the high-failure modes of converting nitriles (
🛠️ Interactive Diagnostic: Where is your reaction failing?
Before modifying your protocol, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic decision tree for isolating nitrile reduction failure modes.
📂 Ticket Group A: The "Dimer" Problem (Secondary Amine Formation)
Context: You are using catalytic hydrogenation (Raney Ni, Pd/C) to access a primary amine, but MS/NMR shows a significant "M+RCH2" impurity (secondary amine).
The Mechanism of Failure
This is not a random side reaction; it is a competitive pathway inherent to the mechanism. As the primary amine product forms, it competes with the starting nitrile for the intermediate imine.
Figure 2: The "Dimerization" pathway. The product (Primary Amine) attacks the intermediate (Imine), creating the impurity.
Troubleshooting Protocols
Q: How do I stop the primary amine from attacking the imine? A: You must render the primary amine non-nucleophilic or flood the system with ammonia to shift the equilibrium.
| Method | Protocol Adjustment | Mechanism of Action |
| Ammonia Saturation | Add concentrated | Mass action law: Excess |
| Acidic Media | Run hydrogenation in acetic acid or with 2-3 eq. HCl. | Protonates the primary amine ( |
| Acetic Anhydride Trap | Add | Traps the primary amine immediately as an acetamide ( |
📂 Ticket Group B: Aluminum Hydride Nightmares (LiAlH4 & DIBAL)
Context: You are using LiAlH4 for full reduction or DIBAL for partial reduction.
Issue 1: The "Grey Sludge" Emulsion (LiAlH4)
Symptom: After quenching LiAlH4, you have a gelatinous grey suspension that clogs filters and traps product. Root Cause: Formation of hydrated aluminum oxides/hydroxides that form strong emulsions with organic solvents.
The Fix: The Fieser Workup (Standardized) Do not guess the water amounts. This protocol creates a granular, sand-like precipitate that filters easily [2].
-
Calculate: Let
= mass of LiAlH4 used (in grams). -
Cool: Chill reaction to 0°C.
-
Add Water: Add
mL of slowly. (Caution: Gas evolution). -
Add Base: Add
mL of 15% NaOH . -
Add Water: Add
mL of . -
Age: Warm to room temperature and stir for 15 minutes. The grey sludge will turn white and granular.
-
Filter: Pass through a celite pad.[3]
Issue 2: DIBAL Over-Reduction (Aldehyde to Alcohol)
Symptom: You want the aldehyde (
The Fix: Cryogenic Discipline
-
Temperature: The reaction must remain below -70°C. If the internal temp spikes to -50°C during addition, the intermediate collapses [3].
-
Stoichiometry: Use exactly 1.0–1.1 equivalents. Excess DIBAL increases alcohol risk.
-
Quench: Quench the reaction at -78°C with methanol or dilute acid. Do not warm up before quenching.
📂 Ticket Group C: The "Magic Mix" (NaBH4 + Transition Metals)
Context: You need a mild reduction without using pyrophoric LiAlH4 or high-pressure hydrogenation.
Q: Can I use Sodium Borohydride (NaBH4) for nitriles?
A: Not alone. Nitriles are inert to NaBH4. However, adding Cobalt(II) Chloride (
Protocol: The CoCl2/NaBH4 Reduction
Best for: Chemoselective reduction of nitriles in the presence of esters.
-
Dissolve: Dissolve Nitrile (1 eq) and
(0.5 eq) in Methanol. The solution will be pink/purple. -
Cool: Place in an ice bath (0°C).
-
Add: Add
(3–5 eq) portion-wise.-
Observation: Solution will turn black (formation of
) and evolve gas vigorously.
-
-
Monitor: Stir at RT. If the black precipitate aggregates and solution clears, the catalyst is dead. Add more
and if starting material remains. -
Workup: Quench with dilute HCl (dissolves the black cobalt boride) and extract.
📚 References
-
Raney Ni/Ammonia Mechanism: Organic Syntheses, Coll. Vol. 3, p.720 (1955).
-
Fieser Workup Protocol: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.[5]
-
DIBAL Temperature Control: Master Organic Chemistry, "DIBAL Reduction of Esters and Nitriles".
-
Cobalt Boride Reduction: Satoh, T. et al. Tetrahedron Letters, 1969, 10, 4555.[6]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Magic Formulas [chem.rochester.edu]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
Technical Support Center: Mastering Exothermic Sulfonylation Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for controlling temperature in exothermic sulfonylation reactions. This guide is designed to provide you, the practicing scientist, with not just procedural steps but a deep, mechanistic understanding of thermal control. Sulfonylation reactions, while fundamental to the synthesis of sulfonamides and other key pharmaceutical intermediates, are notoriously exothermic. The rapid generation of heat, if not managed, can lead to thermal runaway, byproduct formation, and compromised product quality.[1][2] This resource offers field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter at the bench and during scale-up.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific, critical issues that can arise during an exothermic sulfonylation.
Q1: My reaction is experiencing a sudden, rapid temperature increase (a "runaway" reaction). What are the immediate actions and underlying causes?
A runaway reaction is a critical safety event where the rate of heat generation surpasses the system's capacity for heat removal.[2][3] Your immediate priority is to safely regain control.
Immediate Actions:
-
Cease Reagent Addition: Instantly stop the flow of the limiting reagent (typically the sulfonyl chloride or chlorosulfonic acid).[1][4] This is the most critical step to halt the primary source of heat generation.
-
Enhance Cooling: Maximize the efficiency of your cooling system. If using an ice bath, add more ice and salt (to lower the bath temperature). For a cryostat or chiller, lower the setpoint immediately.[1]
-
Increase Agitation: Ensure stirring is vigorous.[1][5] This improves heat transfer from the reaction mixture to the vessel walls and into the cooling medium, preventing the formation of localized hot spots.[5]
-
Execute Emergency Quench (If Planned): If the temperature continues to climb uncontrollably, and you have a pre-planned quenching protocol, execute it. This typically involves adding a pre-chilled, suitable quenching agent to rapidly cool and dilute the reaction.[1][4]
Root Cause Analysis & Long-Term Prevention:
-
Excessive Addition Rate: This is the most common culprit.[1] The rate of addition directly dictates the rate of heat generation.
-
Solution: Significantly slow down the addition rate. Employ a syringe pump or a dropping funnel for precise, dropwise control. For scale-up, this rate must be carefully calculated based on calorimetric data.[6]
-
-
Inadequate Cooling Capacity: The cooling bath or chiller may be insufficient for the reaction's scale or intrinsic exothermicity.[1][5] The ability to remove heat deteriorates as a reaction is scaled up due to the decreasing surface-area-to-volume ratio.[7]
-
Solution: Before starting, ensure your cooling system is appropriate. This may mean using a larger cooling bath, a more efficient cooling medium (e.g., dry ice/acetone vs. ice/water), or a mechanical chiller.[1]
-
-
Poor Mixing: Inefficient stirring creates localized areas of high reactant concentration and temperature, which can initiate a runaway.[5]
-
Solution: Use an appropriate stirrer (e.g., mechanical overhead stirrer for larger volumes) and ensure the stir speed is sufficient to create a vortex and maintain a homogenous mixture.[5]
-
Q2: My final product is impure and shows significant color. How is this linked to poor exotherm control?
The formation of colored impurities is a classic symptom of an inadequately controlled exotherm.[1] Elevated temperatures, even localized ones, can activate alternative, undesired reaction pathways.
Causality:
-
Thermal Decomposition: Reactants, intermediates, or even the desired sulfonamide product can decompose at high temperatures, creating a complex and often colored mixture of impurities.[1][8] For many sulfonamide syntheses, maintaining a temperature between 0°C and 15°C is ideal to prevent this.[1]
-
Side Reactions: Unwanted reactions, such as the over-sulfonylation of an amine (di-sulfonylation), are often accelerated at higher temperatures.[1][9] These byproducts can be difficult to remove and may themselves be colored.
-
Oxidation: In the presence of certain reagents or air, high temperatures can promote oxidative side reactions, which frequently produce highly colored compounds.[1]
Solutions & Prevention:
-
Strict Temperature Control: The most effective solution is prevention. Maintain a consistent and low reaction temperature (often 0-5 °C for the addition phase) to ensure the primary reaction proceeds efficiently while starving potential side reactions of the activation energy they require.[1][10]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.[10]
-
Reverse Addition: In some cases, adding the amine component to the sulfonyl chloride can help moderate the reaction, though this must be evaluated on a case-by-case basis.[1]
Q3: My reaction is very slow and the yield is low. I thought keeping it cold was always better?
While crucial for safety, excessively low temperatures can be detrimental to reaction efficiency and yield.[1]
Causality:
-
Reduced Reaction Rate: All chemical reactions have an optimal temperature range. If the temperature is too far below this range, the reaction rate may become impractically slow, failing to reach completion within a reasonable timeframe.[1]
-
Precipitation of Reagents: If the reaction temperature drops below the solubility limit of one of the reactants in the chosen solvent, it may precipitate out of the solution. This effectively halts the reaction by removing the reactant from the liquid phase.[1]
Troubleshooting & Optimization:
-
Determine Optimal Temperature: Consult literature for the specific sulfonylation you are performing or conduct small-scale optimization experiments. Many protocols call for addition at a low temperature (e.g., 0 °C) followed by a slow warm-up to room temperature to ensure the reaction goes to completion.[9][10]
-
Solvent Selection: Ensure your solvent can maintain the solubility of all reactants at the intended operating temperature.
-
Reaction Monitoring: Use techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials. If the reaction stalls after the initial exotherm subsides, a gentle warming may be required.[10]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about planning and executing safe and successful sulfonylation reactions.
Q1: What are the most critical parameters to manage for a successful exothermic sulfonylation?
Successful control hinges on balancing the rate of heat generation with the rate of heat removal. The key parameters are:
-
Reagent Addition Rate: This is your primary control lever for heat generation.[1][11]
-
Cooling Efficiency: This determines your rate of heat removal. It's a function of your cooling medium, reactor surface area, and stirring efficiency.[3][5]
-
Agitation/Mixing: Essential for uniform temperature and concentration, preventing hot spots.[5]
-
Concentration & Solvent: The choice of solvent affects solubility and can act as a heat sink. Higher concentrations lead to faster reaction rates and more rapid heat evolution.
Q2: How do I choose the right cooling method for my reaction scale?
The choice of cooling method is directly tied to the scale of your reaction and its heat output.
| Cooling Method | Typical Temperature Range | Best Suited For | Considerations |
| Ice/Water Bath | 0 to 5 °C | Small-scale lab reactions (<1 L) with mild exotherms. | Simple and accessible. Capacity is limited. |
| Ice/Salt Bath | -10 to -5 °C | Small to moderate scale with more significant exotherms. | Achieves lower temperatures than ice alone.[1] |
| Dry Ice/Acetone Bath | -78 °C | Reactions requiring very low temperatures. Effective for rapid cooling. | Use with extreme caution due to flammability of acetone and potential for oxygen condensation. Requires good ventilation.[1] |
| Mechanical Chiller/Cryostat | -80 to 20 °C | Moderate to large-scale reactions; long-duration reactions. | Provides precise and stable temperature control.[1] Essential for process control and reproducibility during scale-up.[5] |
Q3: How does process scale-up affect temperature control strategy?
Scaling up a reaction is not a linear process. As the volume of a reactor increases, its surface area does not increase proportionally.[7] This means the ability to remove heat (which occurs at the surface) becomes less efficient relative to the heat being generated (which occurs throughout the volume).
-
Key Takeaway: A reaction that is easily controlled at 100 mL scale can become a dangerous runaway at 5 L scale if the addition rate is not adjusted accordingly.[12]
-
Recommendation: Never scale a reaction by more than a factor of three (3x) from the previous run without a thorough risk assessment.[12] For significant scale-up, reaction calorimetry (RC) or heat flow calorimetry studies are essential to quantify the heat of reaction and design an adequate cooling system.[4][5]
Q4: When should I consider a continuous flow reactor instead of a traditional batch reactor?
For fast and highly exothermic reactions, continuous flow (microreactor) technology offers significant safety and control advantages.[13][14]
-
Superior Heat Transfer: Microreactors have an extremely high surface-area-to-volume ratio, allowing for near-instantaneous removal of reaction heat.[13][14]
-
Enhanced Safety: The small internal volume (hold-up) of the reactor means that only a tiny amount of material is reacting at any given moment, inherently preventing a large-scale thermal runaway.[13][15]
-
Precise Control: Residence time and temperature are controlled with high precision, often leading to cleaner reactions and higher yields.[16]
A continuous flow setup is strongly recommended when batch processing proves difficult to control or when scaling up a particularly hazardous or highly exothermic sulfonylation.[2]
Core Protocols & Methodologies
Protocol 1: General Lab-Scale Setup for Controlled Exothermic Sulfonylation
This protocol describes a standard setup for reacting a primary amine with a sulfonyl chloride at a 100 mmol scale.
1. Glassware and System Preparation:
- Dry all glassware in an oven (>100 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator.[8]
- Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer/thermocouple to monitor the internal reaction temperature, and a pressure-equalizing dropping funnel.[1]
- Ensure the setup is under a positive pressure of an inert gas like nitrogen or argon.[10]
2. Reagent Preparation & Cooling:
- In the reaction flask, dissolve the primary amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq.) in an appropriate anhydrous solvent (e.g., Dichloromethane).[17]
- Place the flask in a cooling bath (e.g., ice/salt bath) and cool the solution to 0 °C with vigorous stirring.[1]
- In the dropping funnel, prepare a solution of the sulfonyl chloride (1.05-1.1 eq.) in a minimal amount of the same anhydrous solvent.[17]
3. Controlled Addition:
- CRITICAL STEP: Begin the dropwise addition of the sulfonyl chloride solution to the cooled, stirred amine solution.[1]
- Monitor the internal temperature closely. The addition rate must be controlled such that the internal temperature does not rise above a pre-determined limit (e.g., 5-10 °C).[1] This may take anywhere from 30 minutes to several hours depending on the specific reaction.
4. Reaction Completion and Quenching:
- After the addition is complete, continue stirring at a controlled temperature and monitor the reaction's progress by TLC or HPLC.[10]
- Once the starting material is consumed, the reaction can be carefully quenched. A common method is to pour the reaction mixture slowly onto crushed ice or add a saturated aqueous solution of ammonium chloride.[1][9]
Diagram 1: Experimental Workflow for Controlled Sulfonylation
A visual representation of the key steps outlined in Protocol 1.
Caption: Workflow for a controlled lab-scale exothermic sulfonylation.
Visualizing Thermal Dynamics
Understanding the interplay between heat generation and removal is key to intuitive temperature control.
Diagram 2: Decision Workflow for Managing a Temperature Excursion
A logical flowchart for responding to an unexpected rise in reaction temperature.
Caption: Decision-making process for handling an unexpected temperature rise.
References
- BenchChem. (n.d.). Managing Exothermic Reactions in the Synthesis of Sulfonamides.
- Fauske & Associates, LLC. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- Process Technology Online. (n.d.). Safe scale-up with exothermic reactions.
- Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
- Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety.
- BenchChem. (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
- Le, T., & Blackmond, D. G. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- IEEE. (1988). Simple Control of Highly Exothermic Reactions. IEEE Xplore.
- Taylor & Francis Online. (2024, June 7).
- BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
- Jähnisch, K., et al. (2012, April 18). A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. Royal Society of Chemistry.
- BenchChem. (n.d.).
- Royal Society of Chemistry. (2022).
- National Center for Biotechnology Information. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)
- Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-.
- Google Patents. (n.d.). US3626004A - Method of preparing alkyl sulfonyl chloride.
- BenchChem. (n.d.).
- Royal Society of Chemistry. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.
- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
- Lab Manager. (2026, January 13). Preventing Explosions in Exothermic Reaction Calorimetry.
- Chemical Industry Journal. (2022, June 1). Handling Reaction Exotherms – A Continuous Approach.
- Journal of the American Chemical Society. (2019, March 25).
- Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
- OUCI. (1994). The importance of polar, resonance, steric and solvent effects in the addition of sulfonyl radicals to alkenes.
- Quora. (2024, April 24).
- BenchChem. (n.d.).
- Royal Society of Chemistry. (n.d.). Deep eutectic solvents as sustainable media for multicomponent sulfonylation: an efficient strategy to synthesize (hetero)aryl sulfones.
- Google Patents. (n.d.).
- Fauske & Associates, LLC. (2020, September 18).
- YouTube. (2024, July 17). Rapid Temperature Control of Chemical Exothermic Reactions.
- Scientific & Academic Publishing. (2025, June 17). Thermodynamic Analysis of the Reactions of the Sulfonation Process of C7-C18 Alkylbenzenes with Sulfuric Anhydride.
- WIKA Blog. (2023, November 1). How to Prevent Thermal Runaway Reactions with Fast-Response Sensors.
- National Center for Biotechnology Information. (n.d.). Electrochemical Sulfonylation in Deep Eutectic Solvents Enables the Sustainable Synthesis of 2‐Quinoline Sulfones.
- U.S. Environmental Protection Agency. (n.d.). How to prevent runaway reactions. EPA Archive.
- CHIMIA. (n.d.). Data-Oriented Process Development: Determination of Reaction Parameters by Small-Scale Calorimetry with in situ.
- ResearchGate. (n.d.). Fitting isoperibolic calorimeter data for reactions with pseudo-first order chemical kinetics.
- ResearchGate. (n.d.).
- PubMed. (n.d.).
- Chem LibreTexts. (n.d.). Calorimetry.
- Pharmaceutical Networking. (n.d.). The White Paper of Reaction Calorimetry.
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.).
- AIDIC. (n.d.). Emergency Runaway Reaction - What Precedes?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. archive.epa.gov [archive.epa.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pubs.acs.org [pubs.acs.org]
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- 12. ehs.stanford.edu [ehs.stanford.edu]
- 13. process-technology-online.com [process-technology-online.com]
- 14. microchem.dicp.ac.cn [microchem.dicp.ac.cn]
- 15. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
purification of sulfonamides via column chromatography
Welcome to the Sulfonamide Purification Technical Support Center.
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Specialist
Mission Statement
Purifying sulfonamides (
Module 1: Peak Shape & Resolution (The "Tailing" Problem)
User Issue: "My sulfonamide product is streaking/tailing on the column, contaminating later fractions. I am using standard Hexane/Ethyl Acetate."
Technical Diagnosis:
This is the most common issue with sulfonamides on normal phase silica. Silica gel (
-
The Mechanism: The sulfonamide nitrogen, while electron-withdrawing, can act as a hydrogen bond donor/acceptor. The acidic silanols interact strongly with the sulfonamide moiety, causing "drag" or non-specific adsorption.
-
The Result: Asymmetrical peaks (tailing factors > 1.5) and poor resolution.
Troubleshooting Protocol:
| Parameter | Standard Condition | Optimized for Sulfonamides | Why? |
| Mobile Phase | Hexane / EtOAc | DCM / MeOH or DCM / Acetone | Sulfonamides often have poor solubility in Hexane. DCM provides better solubility and polarity match. |
| Modifier | None | 0.1% - 1.0% Triethylamine (TEA) | TEA is a base that preferentially binds to the acidic silanol sites, "capping" them so your product can pass without drag. |
| Stationary Phase | Standard Silica (40-63µm) | Amine-Functionalized Silica | If TEA is forbidden in your downstream steps, use amine-bonded silica to eliminate silanol acidity entirely. |
Q: Can I use acetic acid instead? A: Generally, no for normal phase silica. Adding acid protonates the silanols, keeping them active. Acid is typically reserved for Reverse Phase (C18) chromatography to suppress ionization of the sulfonamide.
Citational Support: For a deeper dive on silanol interactions and mobile phase modifiers, refer to the University of Rochester's Flash Chromatography Guide [1] and Biotage's Guide on Ionic Compounds [2].
Module 2: The Solubility Blockade (Sample Loading)
User Issue: "As soon as I inject my sample, it precipitates at the top of the column. My pressure spikes and separation is ruined."
Technical Diagnosis: Sulfonamides are notoriously insoluble in non-polar starting solvents (like Hexane or low % EtOAc). Injecting a sample dissolved in a strong solvent (like DMSO or pure DCM) onto a column equilibrated with Hexane causes "solvent shock," leading to immediate precipitation.
The Solution: Dry Loading (Solid Load) Do not attempt liquid injection if your sample requires more than 10% polar solvent to dissolve.
Protocol: The "Celite Sandwich" Technique
-
Dissolve: Dissolve crude sulfonamide in the minimum amount of a volatile strong solvent (Acetone, MeOH, or DCM).
-
Adsorb: Add Celite 545 or Silica Gel (ratio: 1g crude to 3g solid support).
-
Evaporate: Rotovap until you have a free-flowing dry powder. Crucial: Ensure no solvent smell remains.
-
Load: Pour the powder into an empty solid load cartridge (or directly atop the column piston).
-
Run: execute the gradient. The compound elutes as the solvent strength increases, preventing precipitation.
Citational Support: Solid loading is the industry standard for low-solubility compounds. See Teledyne ISCO’s Large Scale Loading Techniques [3].
Module 3: Separation Strategy (Selectivity)
User Issue: "I cannot separate my sulfonamide from the unreacted amine starting material. They co-elute."
Technical Diagnosis: Both sulfonamides and amines are polar.[1] On unmodified silica, they often have similar Rf values. You must exploit their chemical differences.
The "pH Switch" Strategy:
-
Sulfonamides: Acidic (pKa ~10).
-
Amines: Basic.[2]
Workflow:
-
DCM/MeOH Gradient: Switch from EtOAc to DCM/MeOH (0-10%).
-
Ammonia Modifier: Add 1% Ammonium Hydroxide (
) to the Methanol bottle (Mobile Phase B).-
Effect: The high pH keeps the amine neutral (or less ionized) and deprotonates the sulfonamide slightly, altering their retention times differentially.
-
Warning: Silica dissolves at pH > 8 over long periods. For flash runs (<30 mins), it is acceptable, but flush the column immediately.
-
Module 4: Visualizing the Workflow
The following diagram illustrates the decision logic for troubleshooting sulfonamide purification.
Figure 1: Decision Matrix for Sulfonamide Purification Troubleshooting.
Module 5: Advanced FAQs
Q: When should I abandon Normal Phase for Reverse Phase (C18)? A: If your sulfonamide contains other highly polar groups (carboxylic acids, multiple hydroxyls) or if the "streak" persists despite TEA addition.
-
C18 Protocol: Use Water/Acetonitrile.[3]
-
Buffer: Use 0.1% Formic Acid. Unlike silica, C18 works best when the sulfonamide is fully protonated (neutral state) to maximize hydrophobic interaction [4].
Q: My yield is lower than expected. Where did it go? A:
-
Check the Column: Sulfonamides can "crash out" inside the cartridge if the gradient starts too non-polar. Flush the used column with 100% MeOH or Acetone and check TLC of the flush.
-
Crystallization: Sulfonamides crystallize easily. Check your rotovap flask; the product may have bumped into the bump trap or crystallized on the glass during evaporation.
References
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
-
Biotage. (2023).[4] Purifying ionic compounds by flash column chromatography.[Link]
-
Teledyne ISCO. (n.d.). Sample Loading Techniques for Large Scale Flash Chromatography.[Link]
-
ResearchGate. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods.[3][5][Link]
Sources
Validation & Comparative
distinguishing para-substituted sulfonamide isomers by NMR
Title: Definitive Structural Elucidation of Para-Substituted Sulfonamide Isomers via NMR Spectroscopy
Executive Summary
In medicinal chemistry, sulfonamides are ubiquitous pharmacophores. However, the synthesis of sulfonamide derivatives often yields structural isomers that are difficult to distinguish by mass spectrometry alone (identical
-
Regioisomers: Distinguishing para-substituted rings from ortho- or meta-isomers.
-
Constitutional Isomers: Distinguishing "reverse" sulfonamides (
) from standard sulfonamides ( ).
This guide prioritizes DMSO-d
Part 1: The Structural Challenge
Before analyzing spectra, we must define the specific isomeric problem.
| Isomer Type | Structural Difference | Key NMR Challenge |
| Regioisomer | Position of substituents on the benzene ring (1,4 vs 1,3 vs 1,2).[1] | Para patterns can mimic ortho patterns if chemical shift dispersion is low. |
| Constitutional | Orientation of the sulfonamide linkage ( | Both isomers have identical multiplicity patterns; distinction requires chemical shift logic or 2D correlations. |
Part 2: 1D H NMR Analysis (The First Line of Defense)
Distinguishing Regioisomers (Symmetry & Multiplicity)
The para-substituted isomer possesses a unique symmetry element (
-
The Para Pattern (AA'BB' System):
-
Appearance: Often described as "two doublets," but strictly an AA'XX' or AA'BB' system.
-
Coupling: You will observe two signals integrating for 2H each.[2]
-
Roof Effect: The "inner" lines of the doublets are often taller than the "outer" lines, "pointing" toward each other.
-
Coupling Constant (
): .
-
-
The Meta Pattern (Asymmetric):
-
The Ortho Pattern (Asymmetric):
Distinguishing Constitutional Isomers (Chemical Shift Logic)
When the substitution pattern is known (e.g., both are para), but the orientation is unknown (
-
Sulfonyl Effect (
): The sulfonyl group is a strong Electron Withdrawing Group (EWG). It deshields adjacent aromatic protons (pushing them downfield to 7.6 – 8.2 ppm ). -
Amino Effect (
): The nitrogen lone pair is Electron Donating (EDG) by resonance. It shields adjacent aromatic protons (pushing them upfield to 6.5 – 7.2 ppm ). -
The NH Handle:
-
Sulfonamide NH (
): Very acidic/deshielded. Typically 9.5 – 11.0 ppm in DMSO-d . -
Aniline NH (
): Less acidic. Typically 5.0 – 6.5 ppm in DMSO-d .[4]
-
Part 3: Advanced 2D NMR (The "Silver Bullet")
When 1D data is ambiguous due to peak overlap, 2D Heteronuclear Multiple Bond Correlation (HMBC) provides definitive proof. HMBC visualizes 2-bond (
Crucial Limitation: Standard HMBC does not see through the sulfur atom (
HMBC Workflow for Sulfonamide Orientation
-
Isomer A:
(Sulfonamide)-
The NH proton is attached to the
-group side. -
Correlation: The NH proton shows a
correlation to the -carbon of the R-group . -
Correlation: The NH proton shows NO correlation to the aromatic ring carbons (too far/blocked by Sulfur).
-
-
Isomer B:
(Reverse Sulfonamide)-
The NH proton is attached directly to the Aromatic Ring .
-
Correlation: The NH proton shows strong
correlations to the Aromatic Ortho-Carbons . -
Correlation: The NH proton shows NO correlation to the R-group carbons.
-
Part 4: Visualization of Logic
Diagram 1: Regioisomer Determination Workflow
Caption: Decision tree for distinguishing regioisomers based on proton integration and multiplicity patterns.
Diagram 2: HMBC Connectivity for Constitutional Isomers
Caption: HMBC correlation logic to distinguish standard sulfonamides from reverse sulfonamides (sulfanilides).
Part 5: Comparative Data Table
| Feature | Para-Sulfonamide ( | Reverse Para-Sulfonamide ( | Meta-Sulfonamide |
| Aromatic Symmetry | Symmetric (2 signals, 2H each) | Symmetric (2 signals, 2H each) | Asymmetric (4 signals, 1H each) |
| Ortho-H Shift | Deshielded (~7.8 ppm) near | Shielded (~6.8 ppm) near | Mixed |
| NH Chemical Shift | 10.0 – 11.0 ppm (DMSO) | 9.0 – 10.0 ppm (DMSO) | ~10.5 ppm |
| HMBC: NH | None (Blocked by S) | Strong ( | None |
| HMBC: NH | Strong ( | None (Blocked by S) | Strong |
Part 6: Experimental Protocol (Self-Validating System)
Objective: Unequivocal assignment of N-(4-chlorophenyl)methanesulfonamide vs. 4-chloro-N-methylbenzenesulfonamide.
-
Sample Preparation:
-
Dissolve ~5-10 mg of compound in 0.6 mL DMSO-d
. -
Why DMSO? It prevents solute aggregation and slows proton exchange, ensuring the NH doublet/singlet is sharp and visible.
-
-
1D
H NMR Acquisition:-
Acquire standard proton spectrum (16 scans).
-
Validation Check: Ensure the NH peak is visible (>9 ppm). If broad, heat sample to 315K to sharpen.
-
-
Pattern Recognition (The "Roof" Check):
-
Zoom into 6.5–8.5 ppm.
-
If you see two distinct "doublets" with
, you have a para-substituted ring. -
Calculate
(difference in ppm) between the two doublets.-
Large
(>0.5 ppm) suggests strong push/pull (e.g., vs ). -
Small
(<0.1 ppm) suggests similar electronic environments (e.g., vs ).
-
-
-
2D HMBC Acquisition:
-
Set optimization for long-range coupling (
) to 8 Hz. -
Acquire 1024 x 256 points.
-
Analysis: Find the NH proton row. Look for cross-peaks.
-
If NH connects to an aliphatic carbon
Standard Sulfonamide . -
If NH connects to an aromatic carbon
Reverse Sulfonamide .
-
-
References
-
University of Wisconsin-Madison Chemistry . NMR Spectroscopy: Proton NMR - Splitting Patterns. Retrieved from [Link]
-
Royal Society of Chemistry (RSC) . Spectroscopic Methods in Organic Chemistry - Sulfonamides. Retrieved from [Link]
-
National Institutes of Health (NIH) . Identification of Sulfonamides by NMR Spectroscopy. J Pharm Sci. 1972.[5] Retrieved from [Link]
-
Hans J. Reich . Structure Determination Using NMR. (The definitive guide on AA'BB' systems). Retrieved from [Link]
Sources
Safety Operating Guide
4-cyano-N-methylbenzenesulfonamide proper disposal procedures
Executive Summary & Hazard Profile
Objective: To provide a scientifically grounded, compliant disposal protocol for 4-cyano-N-methylbenzenesulfonamide (CAS: 6496-03-3 / 56236-82-9, verify specific isomer).
The Core Safety Directive: While this compound is a stable organic solid under standard conditions, its disposal is governed by the dual-hazard potential of its functional groups: the Nitrile (Cyano) moiety and the Sulfonamide backbone.
Crucial Warning: Do NOT dispose of this compound down the drain.[1] Do NOT mix with acidic waste streams.[2]
Chemical Hazard Assessment (The "Why")
| Feature | Chemical Hazard Mechanism | Operational Implication |
| Nitrile Group ( | Under strong acidic conditions or extreme heat, organic nitriles can liberate Hydrogen Cyanide (HCN) gas or hydrolyze to carboxylic acids and ammonia. | STRICT SEGREGATION: Never commingle with acidic waste (pH < 2). |
| Sulfonamide Group ( | Thermal decomposition releases Sulfur Oxides (SOx) and Nitrogen Oxides (NOx). | INCINERATION ONLY: Must be sent to a facility with appropriate flue gas scrubbing. |
| Physical State | Typically a beige/white powder. | Dust inhalation risk.[3][4] Use N95/P100 or fume hood during transfer. |
Waste Categorization Strategy
Proper categorization is the first step in a self-validating safety system. Misclassifying organic nitriles as "Inorganic Cyanides" (e.g., Sodium Cyanide) is a common error that leads to expensive disposal fees and potential incompatibility in treatment tanks.
-
RCRA Status (USA): While not typically explicitly "P-listed" (like inorganic cyanides), it must be characterized for Toxicity and Reactivity .
-
Waste Stream Assignment:
-
Primary Stream: Non-Halogenated Organic Solids (if disposing of pure substance).
-
Secondary Stream: Non-Halogenated Organic Solvents (if dissolved in Acetone/Methanol).
-
Exclusion: Do not place in "Cyanide Waste" bins unless your specific institutional EHS policy mandates all nitriles be treated as such (rare for complex organics).
-
Operational Disposal Protocol (Step-by-Step)
This protocol utilizes a "Cradle-to-Grave" tracking approach to ensure compliance.
Phase 1: Preparation & Packaging
-
Personal Protective Equipment (PPE):
-
Gloves: Nitrile rubber (0.11 mm minimum) is generally sufficient for the solid. If dissolved in penetrating solvents (e.g., DCM), use Silver Shield/Laminate gloves.
-
Respiratory: Handle inside a certified chemical fume hood.
-
-
Container Selection:
-
Use High-Density Polyethylene (HDPE) wide-mouth jars for solids.
-
Glass (Amber) is acceptable but poses a breakage risk.
-
-
Labeling:
-
Label clearly: "Hazardous Waste - this compound"
-
Add Hazard Tags: "Toxic" , "Irritant" .
-
Explicitly write: "DO NOT MIX WITH ACIDS" on the label.
-
Phase 2: Waste Accumulation
-
Segregation: Store the waste container in a Satellite Accumulation Area (SAA).
-
Compatibility Check: Ensure the container is physically separated from:
-
Strong Acids (Sulfuric, Hydrochloric).
-
Strong Oxidizers (Permanganates, Nitrates).
-
-
State Management:
Phase 3: Final Disposal (Destruction)
-
Method: High-temperature incineration.
-
Mechanism: The compound is oxidized at >1000°C. The nitrile nitrogen converts to
(or NOx, scrubbed), and the sulfur converts to (scrubbed). -
Documentation: Manifest must list "Organic Nitrile" to alert the incinerator operator of potential NOx/SOx load.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision-making process for disposing of this compound, ensuring no cross-contamination with incompatible streams.
Figure 1: Decision matrix for segregating this compound waste based on physical state and solvent compatibility.
Emergency Contingencies (Spill Response)
In the event of a spill in the laboratory, follow this "Protect-Contain-Clean" protocol.
-
Immediate Action: Alert nearby personnel. If the spill is large (>50g) or outside a hood, evacuate the area.
-
PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If dust is airborne, use a respirator.
-
Containment:
-
Solids: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum designated for hazardous chemicals.
-
Liquids: Absorb with Vermiculite or Sand .
-
Contraindication: Do NOT use acidic absorbents (like some clay-based acid neutralizers) as this may trigger nitrile hydrolysis.
-
-
Decontamination: Clean the surface with a mild detergent and water. Collect all cleanup materials into the hazardous waste bag (Solid Waste stream).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
US Environmental Protection Agency (EPA). (2024). RCRA Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
